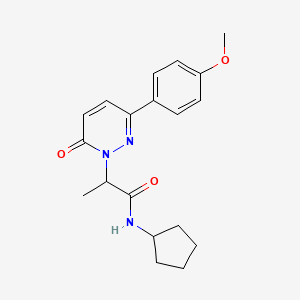
N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide” is a complex organic compound. It contains a cyclopentyl group, a methoxyphenyl group, and a pyridazinone group. The exact properties and uses of this compound would depend on its specific structure and the context in which it is used .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several different functional groups. The cyclopentyl group is a five-membered ring, the methoxyphenyl group consists of a phenyl ring with a methoxy group attached, and the pyridazinone group is a six-membered ring containing two nitrogen atoms and a carbonyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the carbonyl group in the pyridazinone ring could potentially make it reactive towards nucleophiles. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Aplicaciones Científicas De Investigación
Antinociceptive Activity
Studies have revealed the antinociceptive properties of certain derivatives related to N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide. For instance, research by Doğruer et al. (2000) explored the antinociceptive activity of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and 3‐[6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]propanamide derivatives, finding several compounds more potent than aspirin in Koster's Test in mice, indicating a potential for pain management applications (Doğruer, Şahin, Ünlü, & Ito, 2000).
Anti-inflammatory and Analgesic Activities
Thabet et al. (2011) synthesized and evaluated a series of novel compounds, including derivatives of N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide, for their analgesic and anti-inflammatory properties. These compounds displayed significant activity, showcasing the potential of such derivatives in developing new anti-inflammatory agents (Thabet, Helal, Salem, & Abdelaal, 2011).
Enzyme Inhibition
Research by Dundar et al. (2019) on new derivatives, including [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives, highlighted their potential as butyrylcholinesterase inhibitors. These findings are critical for Alzheimer's disease treatment, as butyrylcholinesterase plays a role in the progression of this condition. Compound [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate was identified as a potent inhibitor, indicating the therapeutic potential of these derivatives in managing neurodegenerative diseases (Dundar, Kuyrukcu, Eren, Şenol Denİz, Onkol, & Orhan, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. If it has potential uses in medicine, for example, future research could focus on studying its biological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and pharmacodynamics .
Propiedades
IUPAC Name |
N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(19(24)20-15-5-3-4-6-15)22-18(23)12-11-17(21-22)14-7-9-16(25-2)10-8-14/h7-13,15H,3-6H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWODEKMHQLGZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2885312.png)
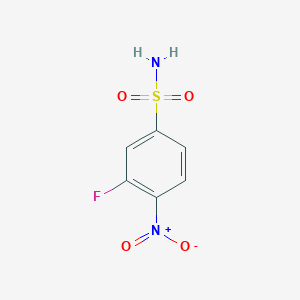
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2885314.png)
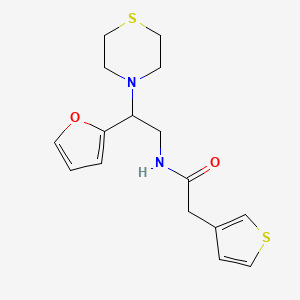

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2885319.png)
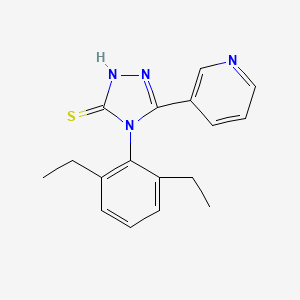
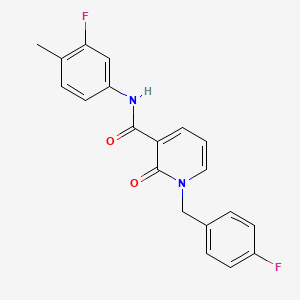
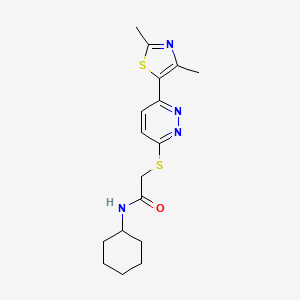

![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide](/img/structure/B2885331.png)
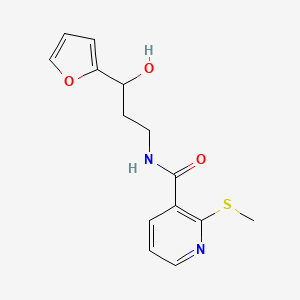
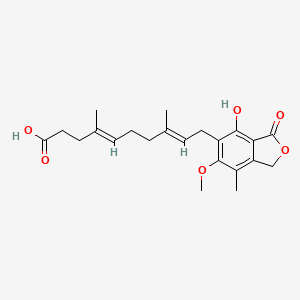
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide](/img/structure/B2885335.png)